Bretylium

Description

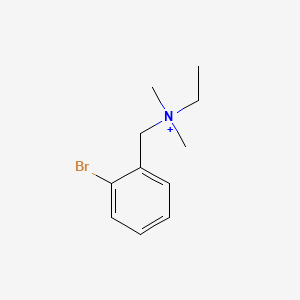

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methyl-ethyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQOQKQBGPPFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate) | |

| Record name | Bretylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046958 | |

| Record name | Bretylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 1.54e-04 g/L | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-41-6 | |

| Record name | Bretylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bretylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bretylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRETYLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bretylium mechanism of action in sympathetic neurons

An In-depth Technical Guide on the Core Mechanism of Action of Bretylium in Sympathetic Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a quaternary ammonium compound initially developed as an antihypertensive agent and later repurposed as a class III antiarrhythmic drug. Its mechanism of action is complex, primarily targeting peripheral sympathetic neurons to modulate the release of norepinephrine (NE). This document provides a comprehensive technical overview of this compound's core mechanism of action at the sympathetic nerve terminal, intended for researchers, scientists, and professionals in drug development. It details the molecular interactions, physiological consequences, and key experimental methodologies used to elucidate its effects.

Core Mechanism of Action in Sympathetic Neurons

This compound's action on sympathetic neurons is characterized by a distinct biphasic effect: an initial, transient release of norepinephrine, followed by a prolonged inhibition of neurotransmitter release. This dual action is a direct consequence of its selective uptake and accumulation within the sympathetic nerve terminal.

Selective Uptake and Accumulation

This compound is a substrate for the norepinephrine transporter (NET), also known as uptake-1.[1][2] This active transport mechanism allows for its selective accumulation within the cytoplasm of sympathetic neurons, reaching high concentrations at its site of action.[3][4] The specificity for sympathetic nerves is conferred by their high expression of NET.[2]

Biphasic Effect on Norepinephrine Release

Initial Norepinephrine Release: Upon initial administration, this compound displaces norepinephrine from vesicular stores within the nerve terminal, leading to a transient increase in NE release into the synaptic cleft.[4][5] This sympathomimetic effect is responsible for the initial increase in blood pressure and heart rate observed clinically.[1][6] The mechanism for this displacement is thought to involve this compound's ability to interfere with the vesicular monoamine transporter (VMAT), although this is not fully elucidated. Another proposed mechanism involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine which then acts on nicotinic receptors on adrenergic nerve terminals to trigger norepinephrine release.[7]

Inhibition of Norepinephrine Release: Following the initial release phase, the primary and therapeutically relevant action of this compound is the profound and long-lasting inhibition of norepinephrine release in response to nerve stimulation.[4][8] This adrenergic neuron blockade is the basis for its antiarrhythmic and antihypertensive effects. The precise mechanism of this blockade is multifaceted and is believed to involve:

-

Local Anesthetic-like Effect: this compound exhibits local anesthetic properties, impairing the propagation of action potentials along the sympathetic nerve terminals.[3] This effect is thought to be due to the blockade of voltage-gated sodium channels within the nerve terminal membrane, although direct evidence in sympathetic neurons is less clear than its effects on other ion channels.

-

Prolongation of Action Potential Duration and Refractory Period: this compound has been shown to increase the action potential duration and the absolute refractory period in sympathetic nerve terminals.[8] This effect, characteristic of class III antiarrhythmic agents, is likely due to the blockade of voltage-gated potassium channels.[9] By prolonging the refractory period, this compound reduces the ability of the neuron to fire at high frequencies.[3]

-

Inhibition Downstream of Calcium Entry: Recent evidence suggests that this compound can inhibit neurotransmitter release at a step downstream of calcium influx, meaning that even if an action potential arrives and calcium channels open, the fusion of synaptic vesicles with the presynaptic membrane is still impaired.[8]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound from various experimental studies.

Table 1: Effects of this compound on Sympathetic Nerve Terminal Electrophysiology

| Parameter | Species/Tissue | This compound Concentration | Effect | Citation |

| Action Potential Delay | Mouse Vas Deferens | 10 µM | Increase of 2 ± 0.4 ms | [8] |

| Absolute Refractory Period | Mouse Vas Deferens | 10 µM | Increase of 4 ± 2 ms | [8] |

Table 2: this compound Affinity and Inhibition Constants

| Parameter | Target | Species/Tissue | Value | Citation |

| K_m (Uptake) | This compound Uptake | Rat Heart Atrium | 3 x 10⁻⁶ M | [10] |

| K_i (NE Uptake Inhibition) | Norepinephrine Transporter | Rat Heart Atrium | 7 x 10⁻⁶ M | [10] |

| K_i (AChE Inhibition) | Acetylcholinesterase | Electric Eel (Purified) | 6 x 10⁻⁵ M | [7] |

| K_i (AChE Inhibition) | Acetylcholinesterase | Rat Ventricular Homogenate | 3 x 10⁻⁵ M | [7] |

| K_i (AChE Inhibition) | Acetylcholinesterase | Rat Cortical Homogenate | 8 x 10⁻⁵ M | [7] |

Table 3: Effects of this compound on Ventricular Fibrillation Threshold (VFT)

| Species | This compound Dose | Time After Administration | VFT Increase | Citation |

| Dog | 5 mg/kg IV | 15 min | From 6.9 ± 1.6 mA to 31.0 ± 0.5 mA | [11] |

| Dog | 5 mg/kg IV | 90 min | To 45.1 ± 4.8 mA | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action. These protocols are synthesized from descriptions in the referenced literature.

Protocol for Norepinephrine Uptake Inhibition Assay Using Synaptosomes

Objective: To determine the inhibitory potency (IC₅₀ or K_i) of this compound on the reuptake of norepinephrine into sympathetic nerve terminals.

Materials:

-

Synaptosome preparation from rat brain cortex or heart tissue.

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]-Norepinephrine (radiolabeled)

-

This compound tosylate solutions of varying concentrations

-

Desipramine (as a positive control for NET inhibition)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the desired tissue (e.g., rat cerebral cortex) using differential centrifugation methods. Resuspend the final synaptosome pellet in ice-cold Krebs-Ringer buffer.

-

Assay Setup: In microcentrifuge tubes, pre-incubate aliquots of the synaptosome suspension for 5-10 minutes at 37°C.

-

Inhibition: Add varying concentrations of this compound tosylate or control compounds (desipramine for maximal inhibition, buffer for baseline) to the pre-incubated synaptosomes.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (typically in the low nanomolar range).

-

Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Immediately wash the filters with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of [³H]-Norepinephrine uptake at each this compound concentration compared to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Intracellular Recording of Action Potentials from Cultured Sympathetic Neurons

Objective: To measure the effects of this compound on the action potential duration and refractory period of sympathetic neurons.

Materials:

-

Primary culture of sympathetic neurons (e.g., from neonatal rat superior cervical ganglia).

-

Recording chamber for microscopy.

-

Extracellular (bath) solution (e.g., Tyrode's solution).

-

Intracellular (pipette) solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for pulling micropipettes.

-

This compound tosylate solution.

Procedure:

-

Cell Culture: Culture sympathetic neurons on coverslips suitable for electrophysiological recording.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with extracellular solution at a constant rate.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Using a micromanipulator, approach a neuron with the micropipette and establish a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

-

Baseline Recording: In current-clamp mode, inject depolarizing current steps to elicit action potentials. Record baseline action potential characteristics, including duration at 50% and 90% of repolarization (APD₅₀ and APD₉₀) and the refractory period.

-

This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound tosylate.

-

Post-Drug Recording: After a period of equilibration with the drug, repeat the current injection protocol to elicit and record action potentials.

-

Data Analysis: Compare the action potential parameters (APD₅₀, APD₉₀, refractory period) before and after the application of this compound.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Biphasic mechanism of this compound action in sympathetic neurons.

Experimental Workflow: Norepinephrine Uptake Inhibition Assay

Caption: Workflow for assessing norepinephrine uptake inhibition by this compound.

Logical Relationship of this compound's Dual Effects

Caption: Temporal relationship of this compound's dual pharmacological effects.

References

- 1. The effect of this compound on intracellular cardiac action potentials in relation to its anti-arrhythmic and local anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound tosylate on voltage-gated potassium channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 4. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 8. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of the accumulation of 3H-bretylium in peripheral sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifibrillatory action of this compound: role of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Bretylium Tosylate vs. Bretylium Bromide in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium, a quaternary ammonium compound, has been a subject of significant interest in cardiovascular research primarily for its antiarrhythmic properties. It exerts its effects through a dual mechanism: initially causing a transient release of norepinephrine from sympathetic nerve terminals, followed by a prolonged blockade of norepinephrine release, and also by acting as a class III antiarrhythmic agent through the blockade of potassium channels.[1][2][3] In the realm of scientific investigation, the choice of the salt form of a compound can have implications for its physicochemical properties and, consequently, its handling and application in experimental settings. This guide provides a detailed comparison of the two common salt forms of this compound: tosylate and bromide, with a focus on their application in research.

While both this compound tosylate and this compound bromide provide the same active this compound cation, the vast majority of published research and clinical use has centered on this compound tosylate.[4][5][6][7][8] Consequently, this guide will primarily focus on this compound tosylate, while providing available comparative data for this compound bromide.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of each salt is crucial for accurate and reproducible experimental design. The following table summarizes the key quantitative data for this compound tosylate and this compound bromide.

| Property | This compound Tosylate | This compound Bromide | Reference(s) |

| Molecular Formula | C₁₈H₂₄BrNO₃S | C₁₁H₁₇Br₂N | [9][10] |

| Molecular Weight | 414.36 g/mol | 323.07 g/mol | [9][10] |

| Active Moiety | This compound (C₁₁H₁₇BrN⁺) | This compound (C₁₁H₁₇BrN⁺) | [11][12] |

| Melting Point | 97-99 °C | Not available | [9] |

| Solubility | Freely soluble in water, methanol, and ethanol. Practically insoluble in ether, ethyl acetate, and hexane. | Not available | [9] |

Note: The difference in molecular weight is a critical consideration for researchers. To achieve the same molar concentration of the active this compound cation, a smaller mass of this compound bromide would be required compared to this compound tosylate.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving this compound, synthesized from established research practices.

In Vitro Electrophysiology: Patch-Clamp Analysis of Cardiac Ion Channels

This protocol describes the investigation of this compound's effects on specific ion channels in isolated cardiomyocytes.

1.1. Cardiomyocyte Isolation:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., rat, mouse, or rabbit) using a Langendorff-free method or retrograde perfusion with enzymatic digestion (e.g., collagenase and protease).[4][10][13]

-

After digestion, gently triturate the heart tissue to release individual cardiomyocytes.

-

Allow the myocytes to settle by gravity and resuspend them in a calcium-containing solution.[13]

1.2. Patch-Clamp Recording:

-

Use the whole-cell patch-clamp technique to record ionic currents from single cardiomyocytes.[14][15][16][17]

-

Prepare a bath solution (e.g., Tyrode's solution) and a pipette solution with appropriate ionic compositions to isolate the current of interest (e.g., the delayed rectifier potassium current, IKr).

-

Establish a high-resistance "giga-seal" between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit and measure the target ion channel currents.

-

After obtaining a stable baseline recording, perfuse the bath with a solution containing a known concentration of this compound tosylate (e.g., 1-100 µM).

-

Record the changes in the ion channel currents in the presence of the drug.

1.3. Data Analysis:

-

Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response characteristics of the ion channel in the presence and absence of this compound.

Ex Vivo Model: Langendorff Perfused Heart

This protocol allows for the study of this compound's effects on the electrophysiology and mechanics of an intact heart in a controlled ex vivo environment.

2.1. Heart Preparation:

-

Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.[18][19][20][21][22]

-

Initiate retrograde perfusion with a warm, oxygenated Krebs-Henseleit solution.

-

Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).

-

Insert a balloon into the left ventricle to measure isovolumetric pressure.

2.2. Experimental Procedure:

-

Allow the heart to stabilize for a baseline period.

-

Introduce this compound tosylate into the perfusate at a desired concentration.

-

Record changes in heart rate, contractile force, and ECG parameters (e.g., QT interval, action potential duration).

-

To study antiarrhythmic effects, induce arrhythmias (e.g., by programmed electrical stimulation or administration of an arrhythmogenic agent) before and after this compound administration.

In Vivo Electrophysiology in an Animal Model of Arrhythmia

This protocol outlines the investigation of this compound's antiarrhythmic efficacy in a living animal model.

3.1. Animal Preparation:

-

Anesthetize a suitable animal model (e.g., dog or pig).[5][23][24]

-

Introduce catheter electrodes into the heart via a peripheral artery or vein for recording intracardiac electrograms and for programmed electrical stimulation.

-

Monitor surface ECG and arterial blood pressure continuously.

3.2. Arrhythmia Induction and Drug Administration:

-

Induce ventricular arrhythmias (e.g., ventricular tachycardia or fibrillation) using programmed electrical stimulation protocols.

-

Administer a bolus of this compound tosylate intravenously at a clinically relevant dose (e.g., 5-10 mg/kg).[25][26]

-

After a specified time, repeat the arrhythmia induction protocol to assess the antiarrhythmic effect of this compound.

3.3. Data Analysis:

-

Compare the inducibility and duration of arrhythmias before and after drug administration.

-

Analyze changes in electrophysiological parameters such as refractory periods and conduction velocity.

Norepinephrine Release Assay from Sympathetic Neurons

This protocol is designed to measure the effect of this compound on the release of norepinephrine from cultured sympathetic neurons or isolated tissues.

4.1. Preparation:

-

Culture sympathetic neurons (e.g., from superior cervical ganglia) or prepare isolated tissues innervated by sympathetic nerves (e.g., vas deferens or arterial strips).[27][28][29][30]

-

Load the neurons or tissue with radiolabeled norepinephrine (e.g., ³H-norepinephrine).

4.2. Stimulation and Superfusion:

-

Place the preparation in a superfusion chamber and perfuse with a physiological salt solution.

-

Collect fractions of the superfusate at regular intervals.

-

Stimulate the neurons electrically to evoke norepinephrine release.

-

After establishing a stable baseline of stimulated release, add this compound tosylate to the perfusion solution.

-

Continue to stimulate and collect fractions to measure the effect of this compound on norepinephrine release.

4.3. Measurement:

-

Determine the amount of radioactivity in each collected fraction using liquid scintillation counting as a measure of norepinephrine release.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental application.

Caption: Dual mechanism of action of this compound.

Caption: Ex vivo Langendorff heart perfusion experimental workflow.

Caption: In vivo electrophysiology study workflow for arrhythmia assessment.

Conclusion

The selection of a salt form in pharmacological research is a fundamental decision that can influence experimental outcomes. In the case of this compound, the tosylate salt is the overwhelmingly prevalent form used in both preclinical and clinical research, making it the de facto standard for investigators. While this compound bromide is chemically identifiable, its use in research is not well-documented, and direct comparative studies with the tosylate salt are lacking. Researchers utilizing this compound should be mindful of the specific salt form they are using, accurately report it in their methodologies, and make necessary molecular weight-based adjustments to ensure molar concentration consistency. The detailed protocols and conceptual diagrams provided in this guide offer a framework for the rigorous and reproducible investigation of this compound's complex pharmacological effects.

References

- 1. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound tosylate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Tosylate [drugfuture.com]

- 10. A simple and effective method to consistently isolate mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 17. axolbio.com [axolbio.com]

- 18. Langendorff heart - Wikipedia [en.wikipedia.org]

- 19. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 22. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise | eLife [elifesciences.org]

- 25. reference.medscape.com [reference.medscape.com]

- 26. This compound Injection: Package Insert / Prescribing Info [drugs.com]

- 27. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. db.cngb.org [db.cngb.org]

- 29. Optogenetic release of norepinephrine from cardiac sympathetic neurons alters mechanical and electrical function - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Release of norepinephrine from adrenergic nerve endings of blood vessels is modulated by endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Pharmacological Profile of Bretylium as a Class III Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bretylium is a unique antiarrhythmic agent with a dual mechanism of action that historically held a significant place in the management of life-threatening ventricular arrhythmias. Classified as a Class III antiarrhythmic, its primary electrophysiological effect is to prolong the cardiac action potential duration, thereby increasing the effective refractory period. This is achieved through the blockade of potassium channels. Concurrently, this compound exhibits a complex interaction with the sympathetic nervous system, initially causing a transient release of norepinephrine followed by a prolonged blockade of its release from adrenergic nerve terminals. This technical guide provides a comprehensive overview of the pharmacological profile of Bretyliam, detailing its mechanism of action, electrophysiological effects, pharmacokinetic properties, and clinical efficacy, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound's antiarrhythmic effects stem from two primary mechanisms: direct electrophysiological actions on cardiac myocytes and indirect actions via modulation of the adrenergic nervous system.

Class III Antiarrhythmic Action: Potassium Channel Blockade

Adrenergic Neuron Blockade

This compound is actively transported into postganglionic sympathetic nerve terminals by the norepinephrine transporter (NET).[4] This uptake is a key feature of its selective action on the sympathetic nervous system.[4] Following its accumulation in the nerve terminal, this compound exerts a biphasic effect:

-

Initial Norepinephrine Release: An initial, transient release of norepinephrine from the nerve terminals occurs, which can lead to a temporary increase in heart rate and blood pressure.[5]

-

Prolonged Blockade of Norepinephrine Release: Subsequently, this compound prevents the release of norepinephrine in response to nerve stimulation.[2] This "chemical sympathectomy" reduces the influence of the sympathetic nervous system on the heart, which can be beneficial in arrhythmic states exacerbated by adrenergic stimulation.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's pharmacological profile.

Table 1: Pharmacokinetic Properties of Intravenous this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~13 hours | [5] |

| Metabolism | None | [2] |

| Excretion | Primarily renal (unchanged drug) | [5] |

| Plasma Protein Binding | <5% |

Note: Pharmacokinetic parameters can vary based on patient-specific factors such as renal function.

Table 2: Adrenergic Neuron Uptake Kinetics

| Parameter | Value | Species/Tissue | Reference |

| Apparent Km for this compound Uptake | 3 x 10-6 M | Rat heart atrium | |

| Ki of this compound for Norepinephrine Uptake | 7 x 10-6 M | Rat heart atrium | |

| Ki of Norepinephrine for this compound Uptake | 4 x 10-7 M | Rat heart atrium |

Electrophysiological Effects

This compound's primary electrophysiological effect is the prolongation of the action potential duration and the effective refractory period in ventricular and Purkinje fibers.[4] Unlike many other antiarrhythmic agents, it does not significantly affect conduction velocity.[4] Studies in patients with acute myocardial infarction have shown that this compound can stabilize the duration of the electrical systole (QTc interval).[6]

Clinical Efficacy in Ventricular Arrhythmias

Clinical studies have demonstrated this compound's efficacy in the treatment of life-threatening ventricular arrhythmias, particularly ventricular fibrillation (VF) and ventricular tachycardia (VT), that are refractory to other therapies.

Table 3: Summary of Clinical Efficacy Data

| Indication | Study Design | Number of Patients | Key Finding | Reference |

| Refractory Ventricular Fibrillation | Retrospective analysis | 27 | VF terminated in 20 patients (74%) after administration of this compound. | |

| Recurrent, Hemodynamically Destabilizing VT/VF | Randomized, double-blind | 302 | Comparable efficacy to high-dose amiodarone. |

Experimental Protocols

Measurement of Action Potential Duration in Isolated Ventricular Myocytes

This protocol outlines a general procedure for assessing the effect of this compound on the action potential duration (APD) of isolated cardiac ventricular myocytes using the whole-cell patch-clamp technique.

1. Cell Isolation:

- Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., rabbit, guinea pig).

2. Electrophysiological Recording:

- Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with a physiological saline solution (e.g., Tyrode's solution).

- The whole-cell patch-clamp configuration is established using a borosilicate glass micropipette filled with an appropriate internal solution.

- Action potentials are elicited by brief suprathreshold current injections (e.g., 2-5 ms pulses) at a fixed frequency (e.g., 1 Hz).

3. Drug Application:

- After obtaining a stable baseline recording of the action potential, the superfusion solution is switched to one containing the desired concentration of this compound tosylate.

- Action potentials are recorded at steady-state in the presence of the drug.

4. Data Analysis:

- The APD is measured at different levels of repolarization (e.g., APD50 and APD90, representing 50% and 90% repolarization, respectively).

- The percentage change in APD in the presence of this compound compared to the baseline is calculated.

Voltage-Clamp Protocol for Studying this compound's Effect on Potassium Channels

This protocol describes a generalized voltage-clamp experiment to investigate the inhibitory effects of this compound on the rapid component of the delayed rectifier potassium current (IKr), often studied using cells heterologously expressing hERG channels.

1. Cell Preparation:

- A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.

2. Electrophysiological Recording:

- The whole-cell patch-clamp technique is employed. The external solution is designed to isolate the potassium currents, and the internal solution contains potassium as the primary cation.

- A specific voltage-clamp protocol is applied to elicit IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the deactivating tail current, which is a measure of the current magnitude. For example, a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV.

3. Drug Application and Data Acquisition:

- A baseline recording of IKr is obtained.

- The cells are then superfused with solutions containing increasing concentrations of this compound tosylate.

- The steady-state block of IKr is measured at each concentration.

4. Data Analysis:

- The magnitude of the tail current in the presence of the drug is compared to the control to determine the percentage of inhibition.

- A concentration-response curve is constructed by plotting the percentage of inhibition against the drug concentration.

- The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.

Signaling Pathways and Workflows

Signaling Pathway of this compound's Adrenergic Neuron Blockade

Caption: this compound's action on adrenergic neurons.

Experimental Workflow for Evaluating Class III Antiarrhythmic Drugs

Caption: Workflow for Class III drug evaluation.

Conclusion

This compound is a potent antiarrhythmic agent with a well-defined dual mechanism of action encompassing both direct cardiac electrophysiological effects and indirect sympatholytic properties. Its ability to prolong the action potential duration through potassium channel blockade firmly places it within the Class III category of antiarrhythmic drugs. While its clinical use has waned due to the availability of other agents and historical supply issues, a thorough understanding of its pharmacological profile remains crucial for researchers in the fields of cardiac electrophysiology and drug development. Further quantitative studies to determine its precise affinity for specific potassium channel subtypes would provide a more complete picture of its molecular pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Potassium channel blockade: A mechanism for suppressing ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound tosylate--induced stabilization of electrical systole duration in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized, double-blind comparison of intravenous amiodarone and this compound in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation. The Intravenous Amiodarone Multicenter Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early In Vitro Studies on Bretylium's Effects on Nerve Terminals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that first characterized the effects of bretylium on sympathetic nerve terminals. This compound, initially investigated as an antihypertensive agent, became a crucial pharmacological tool for understanding adrenergic neurotransmission. This document synthesizes quantitative data from seminal early publications, details the experimental protocols used, and visualizes the key mechanisms and workflows.

Core Concepts of this compound's Action at the Nerve Terminal

Early research established that this compound's primary mechanism of action is the inhibition of norepinephrine (noradrenaline) release from postganglionic sympathetic nerve terminals.[1] This adrenergic neuron blocking action is selective, with minimal effects on parasympathetic or cholinergic neurons.[1] The process is biphasic: an initial transient release of norepinephrine, leading to sympathomimetic effects, is followed by a prolonged blockade of subsequent neurotransmitter release in response to nerve impulses.[2][3] this compound is actively taken up into the adrenergic neuron by the norepinephrine transporter (NET), which accounts for its specificity.[1] The prevailing early hypothesis for the mechanism of blockade was a local anesthetic-like effect on the nerve terminal membrane.[1]

Quantitative Data from Early In Vitro Experiments

The following tables summarize the key quantitative findings from early in vitro studies on this compound. These experiments were crucial in elucidating the drug's potency and mechanism of action.

Table 1: Effect of this compound on Noradrenaline Output from the Perfused Cat Spleen

| This compound Dose (mg/kg, i.v.) | Nerve Stimulation Frequency (pulses/sec) | Duration of Stimulation (sec) | Noradrenaline Output (pg/stimulus) - Pre-Bretylium | Noradrenaline Output (pg/stimulus) - Post-Bretylium | Percent Inhibition | Reference |

| 10 | 25 | 10 | ~500 | ~50 | ~90% | [4] |

| 5 | 25 | 60 | ~250 | <50 | >80% | [4] |

Table 2: Effect of this compound on the Response to Sympathetic Nerve Stimulation in Isolated Preparations

| Preparation | This compound Concentration | Nerve Stimulation Parameters | Observed Effect | Reference |

| Isolated Rabbit Ileum (Finkleman) | 1 µg/mL in organ bath | Supramaximal shocks, 50 pulses/sec for 20 sec | Blockade of inhibitory response to nerve stimulation | [4] |

| Isolated Rabbit Ileum (Finkleman) | 3-10 µg/mL applied to nerve | Supramaximal shocks, 50 pulses/sec for 20 sec | Blockade of inhibitory response to nerve stimulation | [4] |

| Perfused Rabbit Ear | 30-100 µg injected into perfusion fluid | - | Blockade of vasoconstriction caused by greater auricular nerve stimulation | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in early this compound research.

The Finkleman Preparation (Isolated Rabbit Ileum)

This preparation was used to study the effects of drugs on the inhibitory action of postganglionic sympathetic nerve stimulation on intestinal motility.[5]

Protocol:

-

Animal Preparation: A rabbit is humanely euthanized.[6]

-

Tissue Dissection: The abdomen is opened, and a section of the jejunum or ileum, along with its attached mesentery containing the periarterial sympathetic nerves, is excised and placed in warmed Tyrode's solution.[6]

-

Preparation Mounting: A 2-3 cm segment of the intestine is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the intestinal segment is fixed, and the other is attached to a lever to record motility.[6]

-

Nerve Stimulation: The mesenteric nerve bundle is carefully draped over platinum electrodes for electrical stimulation. Supramaximal shocks at a frequency of 50 pulses/sec for 20-second durations are typically used to elicit an inhibitory response (relaxation) of the intestine.[4]

-

Drug Application: this compound is added directly to the organ bath or applied locally to the nerve bundle to assess its effect on the nerve stimulation-induced relaxation.[4]

Diagram 1: Experimental Workflow for the Finkleman Preparation

Caption: Workflow for the Finkleman isolated rabbit ileum preparation.

Perfused Cat Spleen Preparation

This preparation allows for the direct measurement of noradrenaline released from sympathetic nerve terminals in response to nerve stimulation.

Protocol:

-

Animal Preparation: A cat is anesthetized, and the spleen is surgically exposed.

-

Perfusion Setup: The splenic artery and vein are cannulated. The spleen is then perfused with a physiological salt solution (e.g., Krebs bicarbonate solution) at a constant flow rate.[7]

-

Nerve Stimulation: The splenic nerve is isolated and placed on electrodes for electrical stimulation. Stimulation parameters are varied to study frequency-dependent neurotransmitter release (e.g., 25 pulses/sec).[4]

-

Sample Collection: The venous effluent from the spleen is collected before, during, and after nerve stimulation.

-

Noradrenaline Assay: The concentration of noradrenaline in the collected perfusate is determined using a bioassay (e.g., pressor response in a pithed rat) or later, by fluorometric or chromatographic techniques.[4]

-

Drug Administration: this compound is administered intravenously to the animal before the spleen is isolated or added to the perfusion fluid to determine its effect on noradrenaline release.[4]

Diagram 2: Workflow for the Perfused Cat Spleen Experiment

Caption: Workflow for the perfused cat spleen norepinephrine release assay.

Cat Nictitating Membrane Preparation

This in vivo preparation is used to assess the effects of drugs on sympathetic transmission to a smooth muscle effector.[8]

Protocol:

-

Animal Preparation: A cat is anesthetized, and its head is fixed in a stereotaxic frame.

-

Nerve Exposure: The cervical sympathetic trunk is exposed and prepared for electrical stimulation.

-

Membrane Recording: The nictitating membrane is attached via a thread to a force-displacement transducer to record its contractions.[8]

-

Nerve Stimulation: The preganglionic or postganglionic sympathetic nerves are stimulated with electrodes to elicit contraction of the nictitating membrane.

-

Drug Administration: this compound is administered intravenously or by close arterial injection to the superior cervical ganglion or the nictitating membrane itself.[8] The effect on the contraction of the nictitating membrane in response to nerve stimulation is then recorded.

Signaling Pathways and Mechanisms of Action

The early in vitro studies led to a working model of this compound's action at the sympathetic nerve terminal. This model has been refined over time but the core concepts remain.

Diagram 3: Proposed Mechanism of this compound's Action at the Sympathetic Nerve Terminal

Caption: this compound's uptake and action at the sympathetic nerve terminal.

This guide provides a detailed look into the early in vitro studies that were instrumental in defining the pharmacology of this compound. The data and protocols presented here offer valuable insights for researchers in pharmacology and drug development, highlighting the foundational experimental work that underpins our current understanding of adrenergic neuron blocking agents.

References

- 1. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Finkleman Preparation [sheffbp.co.uk]

- 6. The Finkleman Preparation [sheffbp.co.uk]

- 7. Release of noradrenaline by splenic nerve stimulation and its dependence on calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cat Nictitating Membrane [sheffbp.co.uk]

Bretylium's Dual Role in Norepinephrine Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium, a quaternary ammonium compound, exhibits a complex and multifaceted interaction with adrenergic neurons, primarily characterized by a biphasic effect on norepinephrine (NE) release and a subsequent blockade of its reuptake. Initially developed as an antihypertensive agent, its potent antiarrhythmic properties, particularly in ventricular fibrillation, have been a subject of extensive research. This technical guide provides a comprehensive analysis of this compound's core mechanisms of action, focusing on its intricate dance with norepinephrine at the sympathetic nerve terminal. We delve into the quantitative aspects of its interaction with the norepinephrine transporter (NET), its impact on vesicular storage, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further investigation into this unique pharmacological agent.

Introduction

This compound tosylate is classified as a Class III antiarrhythmic agent, a category known for prolonging the action potential duration.[1][2] However, its primary and most distinct mechanism of action lies in its profound influence on the sympathetic nervous system.[3][4][5] It selectively accumulates in sympathetic nerve terminals via the norepinephrine transporter (NET), leading to a cascade of events that ultimately result in a chemical sympathectomy-like state.[3][6][7] This guide will dissect the two key phases of this compound's action: the initial, transient release of norepinephrine, followed by a prolonged and potent inhibition of further norepinephrine release.

Mechanism of Action: A Biphasic Symphony

This compound's interaction with the adrenergic nerve terminal can be conceptualized in two distinct phases:

Phase 1: Initial Norepinephrine Release (Sympathomimetic Effect)

Upon administration, this compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET).[3] This initial uptake leads to a transient displacement of norepinephrine from storage vesicles, resulting in a surge of norepinephrine into the synaptic cleft.[6][8][9] This sympathomimetic effect can cause a temporary increase in heart rate and blood pressure.[9]

Phase 2: Blockade of Norepinephrine Release (Adrenergic Neuron Blockade)

Following the initial release, this compound accumulates within the adrenergic neuron, where it exerts its primary therapeutic effect: the inhibition of further norepinephrine release in response to nerve stimulation.[3][6][10] This adrenergic neuron blocking action is the cornerstone of its antiarrhythmic and antihypertensive properties. The precise molecular mechanism of this blockade is thought to involve a local anesthetic-like effect on the nerve terminal, impairing the propagation of the action potential within the terminal and uncoupling it from the neurotransmitter release machinery.[1][11][12] This effect is more pronounced at higher frequencies of nerve stimulation.[3]

Quantitative Analysis of this compound's Interaction with Norepinephrine Dynamics

While extensive qualitative data exists, specific quantitative measures of this compound's affinity and potency are less commonly reported in recent literature. The following table summarizes available data and highlights areas where further research is needed.

| Parameter | Target | Value | Species/System | Reference |

| Ki (Inhibition Constant) | Acetylcholinesterase | 3 x 10⁻⁵ M - 8 x 10⁻⁵ M | Rat Ventricular and Cortical Homogenates, Electric Eel | [2] |

| Concentration for NE Release | Adrenergic Presynaptic Vesicles | Close to Ki for Acetylcholinesterase | Cardiac Tissue | [2] |

| Effective Concentration for Abolishing Neurotransmitter Release | Sympathetic Nerve Terminals | 10 µM | Mouse Vas Deferens | [12] |

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.

Caption: Uptake of this compound via NET and subsequent initial release of norepinephrine.

Caption: Blockade of norepinephrine release by accumulated this compound.

Experimental Protocols

5.1. Measurement of Norepinephrine Release using Superfusion of Isolated Tissues (e.g., Rat Vas Deferens)

This protocol is adapted from methodologies described for studying neurotransmitter release from isolated tissues.[13][14][15]

Objective: To quantify the initial release and subsequent inhibition of nerve-evoked norepinephrine release by this compound.

Materials:

-

Isolated rat vas deferens

-

Krebs-Henseleit solution (or similar physiological saline solution)

-

This compound tosylate solutions of varying concentrations

-

High-performance liquid chromatography (HPLC) with electrochemical detection

-

Superfusion apparatus with platinum electrodes for electrical field stimulation

-

Fraction collector

Procedure:

-

Tissue Preparation: Isolate the rat vas deferens and mount it in a superfusion chamber.

-

Equilibration: Perfuse the tissue with oxygenated Krebs-Henseleit solution at a constant flow rate until a stable baseline of spontaneous norepinephrine release is achieved.

-

Stimulation (Baseline): Apply electrical field stimulation (e.g., 1 ms pulses at 5 Hz for 60 seconds) to evoke norepinephrine release. Collect the superfusate in fractions.

-

This compound Incubation: Introduce this compound tosylate into the perfusion solution at the desired concentration.

-

Stimulation (Post-Bretylium): After a defined incubation period, repeat the electrical field stimulation and collect the superfusate.

-

Sample Analysis: Analyze the collected fractions for norepinephrine content using HPLC with electrochemical detection.

-

Data Analysis: Compare the amount of norepinephrine released before and after this compound administration to determine the extent of release and subsequent inhibition.

5.2. Norepinephrine Transporter (NET) Inhibition Assay using Cultured Cells (e.g., PC12 or SK-N-BE(2)C cells)

This protocol is based on established methods for assessing NET activity in cell culture.[16][17]

Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine reuptake.

Materials:

-

PC12 or SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)

-

Cell culture medium and reagents

-

[³H]-Norepinephrine (radiolabeled tracer)

-

This compound tosylate solutions of varying concentrations

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Plate the cells in appropriate multi-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of this compound tosylate or a known NET inhibitor (as a positive control) for a specified time.

-

Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Interaction with Vesicular Monoamine Transporter (VMAT)

The effect of this compound on the vesicular monoamine transporter (VMAT) is not as well-characterized as its interaction with NET. Some evidence suggests that guanethidine, a drug with a similar mechanism, can displace norepinephrine from vesicular stores.[18] However, it is unclear if this compound directly interacts with VMAT or if the displacement of norepinephrine is a secondary effect of its accumulation within the nerve terminal. Further investigation using radioligand binding assays with VMAT-specific ligands is warranted to elucidate this aspect of this compound's pharmacology.

This compound vs. Guanethidine: A Comparative Overview

This compound and guanethidine are both adrenergic neuron blocking agents with similar overall mechanisms. However, there are key differences in their pharmacological profiles.

| Feature | This compound | Guanethidine | Reference |

| Norepinephrine Depletion | Does not significantly deplete norepinephrine stores | Causes a profound and long-lasting depletion of norepinephrine stores | [18] |

| Onset of Action | More rapid onset of adrenergic neuron blockade | Slower onset of action | [18] |

| Primary Mechanism | Primarily blocks norepinephrine release | Blocks release and depletes stores | [18][19] |

Conclusion

This compound's role in modulating norepinephrine release and reuptake is a compelling example of complex drug-neuron interaction. Its initial sympathomimetic effect, followed by a profound and sustained blockade of norepinephrine release, underscores its unique pharmacological profile. While its clinical use has waned, this compound remains a valuable tool for researchers studying sympathetic neurotransmission. The detailed methodologies and conceptual frameworks presented in this guide are intended to empower scientists and drug development professionals to further explore the intricate mechanisms of this fascinating compound and to potentially inform the design of novel therapeutics targeting the adrenergic nervous system. Further research is critically needed to quantify this compound's affinity for the norepinephrine transporter and to clarify its interaction with the vesicular monoamine transporter.

References

- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive inhibition of acetylcholinesterase by this compound: possible mechanism for its induction of norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Comparison of this compound and guanethidine: tolerance, and effects on adrenergic nerve function and responses to sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Tosylate [drugfuture.com]

- 9. reference.medscape.com [reference.medscape.com]

- 10. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of norepinephrine and its metabolites released from rat vas deferens using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Noradrenergic reinnervation of the rat vas deferens after vasovasostomy following vasectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation of dopamine and noradrenaline in rat vas deferens: comparison with guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of ATP receptor which mediates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tissue amine levels and sympathetic blockade after guanethidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Actions of this compound and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quaternary Ammonium Structure of Bretylium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bretylium is an antiarrhythmic agent characterized by its unique quaternary ammonium structure, which is fundamental to its pharmacological activity.[1][2] First introduced for the treatment of hypertension, its efficacy in managing life-threatening ventricular arrhythmias, such as ventricular fibrillation, was later discovered.[3] this compound is classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential, but its primary mechanism also involves the blockade of adrenergic neurons.[3][4]

This technical guide provides a detailed investigation into the core molecular features of this compound, focusing on its quaternary ammonium group. It outlines the compound's dual mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated physiological pathways.

The Quaternary Ammonium Structure of this compound

This compound is a bromobenzyl quaternary ammonium compound.[1][5] The core structure consists of a central nitrogen atom bonded to four organic substituents: a 2-bromobenzyl group, an ethyl group, and two methyl groups.[5] This arrangement results in a permanent positive charge on the nitrogen atom, making this compound a quaternary ammonium cation.[5] This cationic nature is the primary determinant of its biological uptake and mechanism of action. In pharmaceutical preparations, it is typically supplied as the tosylate salt, this compound Tosylate.[2]

Physicochemical and Pharmacokinetic Properties

The structural and chemical properties of this compound are summarized below. Its quaternary structure dictates its high polarity and low lipophilicity, which in turn influences its pharmacokinetic profile, such as its lack of metabolism and renal excretion.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇BrN⁺ | [5] |

| Molar Mass (Cation) | 243.168 g·mol⁻¹ | [3] |

| Molar Mass (Tosylate) | 414.4 g/mol | [2] |

| Drug Class | Class III Antiarrhythmic, Adrenergic Antagonist | [3][5] |

| Plasma Half-Life | 5 - 13 hours (average ~7.8 hours) | [1][6] |

| Metabolism | None | [3] |

| Excretion | 70-80% excreted unchanged in urine within 24h | [1] |

| Protein Binding | Not applicable | [3] |

Mechanism of Action

The quaternary ammonium structure of this compound confers a dual mechanism of action: a primary effect on the peripheral adrenergic nervous system and a direct effect on cardiac myocytes.

Adrenergic Neuronal Blockade

This compound's structural similarity to norepinephrine allows it to be selectively taken up into postganglionic sympathetic nerve terminals by the norepinephrine transporter (NET).[1][4] This process is biphasic:

-

Initial Norepinephrine Release: Upon accumulation in the nerve terminal, this compound initially displaces norepinephrine from vesicular stores, causing a transient sympathomimetic effect, which may lead to a temporary increase in blood pressure and heart rate.[2][4][7]

-

Inhibition of Neurotransmitter Release: Following this initial phase, this compound inhibits further release of norepinephrine in response to nerve impulses by depressing the excitability of the adrenergic nerve terminal.[1][5] This leads to a "chemical sympathectomy," reducing sympathetic tone on the heart and vasculature.[8]

The following diagram illustrates this pathway.

Direct Cardiac Electrophysiological Effects

This compound also acts directly on the myocardium. Its primary cardiac effect is the blockade of voltage-gated potassium channels (K⁺ channels).[5][9] This inhibition slows the process of repolarization (Phase 3) of the cardiac action potential. The resulting prolongation of the action potential duration (APD) and the effective refractory period (ERP) is the hallmark of a Class III antiarrhythmic agent.[4][6][8] This effect helps to terminate re-entrant arrhythmias and increase the ventricular fibrillation threshold.[4][7]

The diagram below illustrates the effect of this compound on the ventricular myocyte action potential.

Quantitative Pharmacological Data

The clinical and experimental effects of this compound have been quantified in various studies.

Electrophysiological Effects on QTc Interval

In a study of patients with acute myocardial infarction (AMI), this compound demonstrated a stabilizing effect on the corrected QT interval (QTc), a measure of ventricular repolarization.

| Patient Group | Measurement Time | Mean QTc Interval (msec) | Statistical Significance | Reference |

| Control (No this compound) | Day 1 post-AMI | 402 ± 4 | - | [10] |

| Day 2 post-AMI | 430 ± 3 | p < 0.05 vs. Day 1 | [10] | |

| This compound-Treated | During treatment | 391 ± 6 | Stable | [10] |

| After drug discontinuation | 413 ± 5 | p < 0.05 vs. treatment | [10] |

Experimental Protocols

The investigation of this compound's quaternary ammonium structure and its function relies on specific experimental and clinical protocols.

Protocol for Assessing Adrenergic Neurone Blockade (Rabbit Ileum Model)

This protocol is a representative example based on classic pharmacological assays used to demonstrate adrenergic blockade.[11]

Objective: To demonstrate the ability of this compound to block the inhibitory effect of sympathetic nerve stimulation on intestinal smooth muscle.

Materials:

-

Isolated rabbit ileum segment

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂

-

Isotonic force transducer

-

Data acquisition system

-

Platinum electrodes for nerve stimulation

-

This compound Tosylate solution

-

Norepinephrine solution (for control)

Methodology:

-

Tissue Preparation: A segment of rabbit ileum is suspended in the organ bath under a resting tension of 1 g. The visceral nerve supplying the segment is isolated and placed across the platinum electrodes.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, during which spontaneous pendular movements should become regular.

-

Control Response: The visceral nerve is stimulated with supramaximal shocks (e.g., 50 Hz for 30 seconds). A successful stimulation results in the immediate inhibition or cessation of the pendular movements. This response is recorded.

-

Drug Application: this compound Tosylate is added to the organ bath to achieve a final concentration (e.g., 1-3 µg/mL). The tissue is incubated for at least 20 minutes.

-

Post-Drug Stimulation: The nerve stimulation protocol from Step 3 is repeated in the presence of this compound.

-

Data Analysis: The response to nerve stimulation before and after the addition of this compound is compared. A successful adrenergic blockade is demonstrated if the inhibitory effect of nerve stimulation is significantly reduced or abolished. A control experiment can be run to show that the tissue still responds to exogenously added norepinephrine, confirming the block is presynaptic.

Protocol for Clinical Administration (Intravenous Infusion)

This protocol outlines the steps for preparing and administering this compound in a clinical setting for the treatment of ventricular arrhythmias.[1]

Objective: To safely administer this compound Tosylate to a patient with a life-threatening ventricular arrhythmia.

Personnel and Equipment:

-

Medical personnel trained in advanced cardiac life support.

-

Facility with constant cardiac rhythm (ECG) and blood pressure monitoring.

-

This compound Tosylate Injection, USP (50 mg/mL).

-

Diluent: Dextrose 5% in Water (D5W) or Normal Saline (NS).

-

Precision volume control infusion pump.

Methodology for Non-Life-Threatening Arrhythmias:

-

Dilution: this compound Tosylate injection must be diluted. For example, dilute 1000 mg (20 mL) of this compound in a minimum of 50 mL of D5W or NS.

-

Loading Dose: Administer a diluted solution at a dosage of 5-10 mg/kg of body weight.

-

Infusion Rate: The loading dose should be infused over a period greater than 8 minutes. A more rapid infusion can cause severe nausea and vomiting.

-

Repeat Dosing: If the arrhythmia persists, the loading dose may be repeated at 1 to 2-hour intervals.

-

Maintenance Infusion: A continuous infusion may be started at a rate of 1-2 mg/min. Alternatively, the loading dose (5-10 mg/kg) can be administered intermittently every 6 hours.

Methodology for Immediately Life-Threatening Arrhythmias (e.g., Ventricular Fibrillation):

-

Administration: Administer undiluted this compound at a dosage of 5 mg/kg of body weight by rapid intravenous injection.

-

Cardiopulmonary Resuscitation: This should be performed in conjunction with other standard CPR procedures, including electrical cardioversion.

-

Dosage Increase: If ventricular fibrillation persists, the dosage may be increased to 10 mg/kg and repeated as necessary, up to a maximum of 30 mg/kg.

The workflow for clinical decision-making and administration is depicted below.

Conclusion

The quaternary ammonium structure of this compound is inextricably linked to its unique pharmacological profile. This permanently charged moiety enables its selective uptake into adrenergic neurons, leading to a potent sympatholytic effect, while also driving its direct Class III antiarrhythmic actions on the myocardium through the blockade of potassium channels. The distinct biphasic action on nerve terminals and the prolongation of the cardiac action potential underscore its utility in managing severe ventricular arrhythmias. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians working with this important compound.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. This compound Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium channel blockade: A mechanism for suppressing ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound tosylate--induced stabilization of electrical systole duration in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

Bretylium's Impact on Cardiac Myocyte Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium, a quaternary ammonium compound, is a Class III antiarrhythmic agent with a multifaceted impact on the electrophysiology of cardiac myocytes. Its primary effect is the prolongation of the action potential duration (APD), a key factor in the termination of re-entrant arrhythmias. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's influence on cardiac action potentials. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound tosylate was initially introduced as an antihypertensive agent but was later repurposed as an antiarrhythmic drug for treating life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia.[1][2] It exhibits a unique pharmacological profile, combining direct myocardial effects with indirect actions on the sympathetic nervous system.[2] Although its clinical use has diminished with the advent of newer agents, the study of this compound provides valuable insights into the fundamental mechanisms of cardiac electrophysiology and antiarrhythmic drug action. This guide will explore the core principles of this compound's effects on cardiac myocyte action potential duration.

Mechanism of Action

This compound's primary mechanism for prolonging the cardiac action potential is through the blockade of the rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions, thereby extending the duration of the action potential and, consequently, the effective refractory period of the cardiac myocyte.[2][3]

In addition to its direct effects on ion channels, this compound also modulates the autonomic nervous system. It is taken up by adrenergic nerve terminals, where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure.[3][4] This initial sympathomimetic phase is followed by a prolonged inhibition of norepinephrine release, resulting in a sympatholytic effect.[2][5] This dual action contributes to its overall antiarrhythmic properties.

Signaling Pathway of this compound's Action

References

- 1. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. This compound: relations between plasma concentrations and pharmacologic actions in high-frequency ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery of Bretylium's Antifibrillatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract